3-methoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-naphthalenecarboxamide
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Overview
Description
3-methoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-naphthalenecarboxamide is a naphthalenecarboxamide.
Scientific Research Applications
Receptor Agonist Potential
- The compound shows promise as a receptor agonist, particularly for dopamine D3 receptors. A similar compound, 4-bromo-1-methoxy-N-[2-(4-aryl-1-piperazinyl)ethyl]-2-naphthalenecarboxamide, has been found selective for DA D3 over D2 receptors, with potential applications in neurological research (Glase et al., 1996).
Synthesis and Characterization
- Research on similar naphthalenecarboxamide derivatives, such as the synthesis of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives including naphthalen-1yl, offers insights into the synthesis and characterization methods applicable to our compound of interest (Özer et al., 2009).
Applications in Catalysis
- Analogous compounds like axially dissymmetric pyrroles have been synthesized for use in catalysis, specifically in the enantioselective addition of diethylzinc to aromatic aldehydes. This suggests potential catalytic applications for similar compounds (Furusho et al., 1996).
Potential in Anti-inflammatory and Analgesic Agents
- Compounds like (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides, closely related to our compound, have shown anti-inflammatory and analgesic activities in vivo, suggesting similar applications for 3-methoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-naphthalenecarboxamide (Berk et al., 2009).
Antioxidant and Anticancer Activity
- Novel derivatives with structural similarities have demonstrated significant antioxidant and anticancer activities, indicating a potential area of research for 3-methoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-naphthalenecarboxamide (Tumosienė et al., 2020).
Crystal Structure Analysis
- The crystal and molecular structure studies of related compounds provide a basis for understanding the structural aspects of 3-methoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-naphthalenecarboxamide, which is crucial for its applications in various fields (Kaur et al., 2012).
properties
Product Name |
3-methoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-naphthalenecarboxamide |
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Molecular Formula |
C25H28N2O3 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3-methoxy-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H28N2O3/c1-29-21-11-9-18(10-12-21)23(27-13-5-6-14-27)17-26-25(28)22-15-19-7-3-4-8-20(19)16-24(22)30-2/h3-4,7-12,15-16,23H,5-6,13-14,17H2,1-2H3,(H,26,28) |
InChI Key |
YAYHYWWKCFAPKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC3=CC=CC=C3C=C2OC)N4CCCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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